Methyl 5-chloro-4-methylthiophene-3-carboxylate
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Overview
Description
“Methyl 5-chloro-4-methylthiophene-3-carboxylate” is a chemical compound with the CAS Number: 1505339-78-5 . It has a molecular weight of 190.65 . It is in liquid form .
Molecular Structure Analysis
The Inchi Code for “this compound” is1S/C7H7ClO2S/c1-4-5 (7 (9)10-2)3-11-6 (4)8/h3H,1-2H3
. This code provides a unique identifier for the compound’s molecular structure. Physical and Chemical Properties Analysis
“this compound” is a liquid compound . It has a molecular weight of 190.65 . The compound is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Synthesis and Chemical Reactions
Methyl 5-chloro-4-methylthiophene-3-carboxylate serves as a versatile intermediate in organic synthesis. It has been used in the chlorination and reaction with active hydrogen-containing compounds to produce various 5-substituted derivatives, indicating its utility in synthesizing heterocyclic compounds with potential pharmaceutical applications (Corral, Lissavetzky, & Manzanares, 1990). Furthermore, it has been involved in reactions leading to mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids, showcasing its role in creating compounds with possible biological activity (Corral & Lissavetzky, 1984).
Antiviral Research
In antiviral research, derivatives of this compound, specifically designed to improve metabolic stability, therapeutic index, and antiviral potency, have shown promising results against yellow fever virus. This highlights its potential in the development of novel antiviral agents (Mayhoub, Khaliq, Kuhn, & Cushman, 2011).
Corrosion Inhibition
This compound and its derivatives have demonstrated significant efficacy as corrosion inhibitors for mild steel in acidic media. Their high inhibition efficiencies make them valuable in the field of corrosion science, offering a means to protect industrial equipment and infrastructure (Lagrenée, Mernari, Bouanis, Traisnel, & Bentiss, 2002).
Dyeing Polyester Fibres
This compound-related compounds have been utilized in the synthesis of novel monoazo disperse dyes for dyeing polyester fibers. These dyes offer a range of colors with very good levelness and fastness properties, although they exhibit poor photostability. This application demonstrates the compound's relevance in textile chemistry (Iyun, Bello, Abayeh, Jauro, & Shode, 2015).
Novel Synthetic Methods
Innovative synthetic methods involving this compound have been developed, such as a practical preparation method that offers advantages like operational simplicity and avoidance of strong bases. These methods facilitate the production of thiophene derivatives on a multikilogram scale, emphasizing the compound's importance in large-scale chemical synthesis (Kogami & Watanabe, 2011).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Mechanism of Action
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43, 412-443
- ChemBK. (2024). 4-氨磺酰基-5-甲基噻吩-3-羧酸甲酯
- BMC Chemistry. (2018). Therapeutic importance of synthetic thiophene
- Springer. (2020). Recent strategies in the synthesis of thiophene derivatives
Properties
IUPAC Name |
methyl 5-chloro-4-methylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2S/c1-4-5(7(9)10-2)3-11-6(4)8/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRGPZMUVVNASOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1C(=O)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1505339-78-5 |
Source
|
Record name | methyl 5-chloro-4-methylthiophene-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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